![molecular formula C8H10N2O B3361097 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine CAS No. 911826-23-8](/img/structure/B3361097.png)
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
Overview
Description
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine is a heterocyclic compound with the molecular formula C8H10N2O. It is a member of the pyranopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acidic catalysts such as trifluoroacetic acid or sulfuric acid
Solvents: Polar solvents like ethanol or acetonitrile
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from these reactions include pyridine-N-oxide derivatives, dihydropyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine serves as an essential building block for synthesizing complex organic molecules. Its structure allows for various functional group modifications, making it versatile in creating derivatives with specific properties.
Synthetic Routes
The synthesis typically involves cyclization reactions of pyridine derivatives with dihydropyran under acidic conditions. Common catalysts include trifluoroacetic acid or sulfuric acid, with reactions conducted at moderate to high temperatures (80-150°C) in polar solvents like ethanol or acetonitrile .
Synthetic Method | Description |
---|---|
Cyclization | Reaction of pyridine derivatives with dihydropyran |
Catalysts | Acidic catalysts (e.g., trifluoroacetic acid) |
Solvents | Polar solvents (e.g., ethanol) |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. Studies have shown its effectiveness against various pathogens and cancer cell lines, suggesting its potential as a therapeutic agent .
Mechanism of Action
The compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Medicinal Chemistry
Drug Development Potential
Due to its bioactive properties, this compound is being explored in drug development. It serves as a pharmacophore in designing novel therapeutic agents aimed at treating cancer and infectious diseases .
Case Study: PARP Inhibition
A study demonstrated the synthesis of pyrano[2,3-d]pyrimidine derivatives that inhibit PARP-1, a target involved in DNA repair mechanisms. These derivatives showed promising anti-proliferative activity against cancer cell lines such as MCF-7 and HCT116 . This highlights the potential of pyrano derivatives in cancer therapy.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it suitable for large-scale applications .
Summary of Applications
Field | Application |
---|---|
Chemistry | Building block for organic synthesis |
Biology | Antimicrobial and anticancer activities |
Medicinal Chemistry | Drug development potential |
Industry | Intermediate in specialty chemicals production |
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrano[3,2-B]pyridin-4-amine
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid
Uniqueness
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and potential applications in drug development.
Structural Characteristics
The compound features a pyrano-pyridine structure, characterized by a fused dihydropyran ring and a pyridine ring. Its unique configuration contributes to its biological activity and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities , including:
- Antiviral Activity : Some derivatives of this compound have shown effectiveness against viruses such as rhinoviruses, suggesting its potential in antiviral therapies.
- Anticancer Properties : Studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its utility as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are important targets in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- AChE Inhibition : The compound can inhibit AChE, which is crucial for neurotransmitter regulation in the brain. For example, derivative 3e showed significant inhibition with IC50 values of 0.28 µM for eeAChE and 0.34 µM for hAChE .
- Cellular Signaling Pathways : It may also interact with receptors involved in cellular signaling, modulating various biological responses.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. Common methods include:
- Cyclization Reactions : Utilizing starting materials like pyridine derivatives and aldehydes under acidic or basic conditions.
- Copper-Catalyzed Reactions : Employing copper(II) as a catalyst to facilitate cycloaddition reactions that yield the desired heterocyclic structure .
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Antiviral Studies : Research has shown that derivatives exhibit promising antiviral properties against specific pathogens. For instance, modifications to the pyrano-pyridine framework enhance antiviral efficacy .
- Cytotoxicity Assessments : In vitro studies have demonstrated that certain derivatives possess significant cytotoxicity against cancer cell lines while maintaining low toxicity in normal cell lines.
Comparative Analysis of Related Compounds
To provide context on the biological activity of this compound, here is a comparison with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
3,4-Dihydro-2H-pyrano[2,3-b]pyridine | Dihydropyran fused to pyridine | Exhibits strong antiviral activity |
(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine | Brominated derivative | Potential for enhanced receptor binding |
5-(2-fluoro-4-methoxyphenyl)-pyrano[2,3-b] | Substituted derivative | Improved lipophilicity and altered receptor affinity |
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-2,4,7H,3,5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISPYYSYCMREFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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